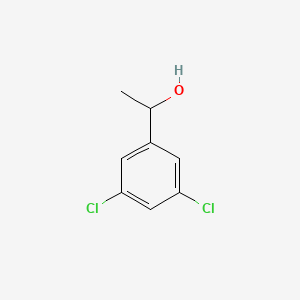

1-(3,5-Dichlorophenyl)ethanol

描述

Contextualization within Dichlorophenyl Ethanol (B145695) Derivatives

1-(3,5-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol with the molecular formula C₈H₈Cl₂O. It belongs to the broader class of dichlorophenyl ethanol derivatives, which are characterized by a phenyl ring substituted with two chlorine atoms and an ethanol group. The specific positioning of the chlorine atoms on the phenyl ring significantly influences the compound's physicochemical properties and biological activity.

The dichlorophenyl ethanol family includes numerous isomers, with the chlorine atoms and the ethanol group attached at different positions on the phenyl ring. For instance, 1-(2,4-dichlorophenyl)ethanol (B75374) and 1-(3,4-dichlorophenyl)ethanol (B75180) are other common derivatives. The location of these substituents affects factors such as steric hindrance and electronic effects, which in turn dictate the molecule's reactivity and interaction with biological targets. For example, compounds with chlorine atoms in the ortho positions (e.g., 2,6-dichloro) may exhibit reduced reactivity in certain chemical reactions due to steric hindrance.

The versatility of dichlorophenyl ethanol derivatives makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.comroyal-chem.com Their structural backbone is a key component in various biologically active compounds.

Research Significance and Scope of Investigation within Organic Chemistry

The significance of this compound in organic chemistry research is multifaceted. Its structure, featuring a chiral center at the carbon atom bearing the hydroxyl group, makes it a key subject in the field of asymmetric synthesis. The synthesis of enantiomerically pure chiral alcohols is a crucial endeavor in modern organic chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. acs.org

Research has focused on developing efficient and stereoselective methods for the synthesis of this compound. These methods often involve the asymmetric reduction of the corresponding ketone, 1-(3,5-dichlorophenyl)ethanone, using various catalysts and reagents. smolecule.com The development of such synthetic routes is essential for producing the desired enantiomer in high purity, which is often a prerequisite for its use in pharmaceutical applications.

Furthermore, this compound serves as a versatile building block for the synthesis of a wide range of other organic compounds. The hydroxyl group can undergo various chemical transformations, such as oxidation to a ketone, esterification, and substitution reactions. smolecule.com These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The study of this compound and its derivatives also contributes to a deeper understanding of structure-activity relationships. By systematically modifying the structure of the molecule and evaluating the impact on its chemical and biological properties, researchers can gain valuable insights into the molecular features responsible for a particular activity. solubilityofthings.com This knowledge is instrumental in the rational design of new molecules with desired functionalities.

Detailed Research Findings

The investigation of this compound has yielded significant findings, particularly in the areas of its synthesis and its role as a precursor in the creation of other scientifically important molecules.

Synthesis and Chemical Properties

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 1-(3,5-dichlorophenyl)ethanone. smolecule.com Asymmetric synthesis methods are of particular interest to obtain specific enantiomers. smolecule.com

| Property | Value |

| Molecular Formula | C8H8Cl2O chemicalbook.com |

| Molecular Weight | 191.05 g/mol chemicalbook.com |

| CAS Number | 184970-30-7 chemicalbook.com |

This table displays the fundamental chemical properties of this compound.

The reactivity of this compound is characteristic of a secondary alcohol. Key reactions include:

Oxidation: The alcohol group can be oxidized back to a ketone. smolecule.com

Esterification: It can react with carboxylic acids or their derivatives to form esters. smolecule.com

Substitution: The hydroxyl group can be replaced by other functional groups. smolecule.com

Role as a Chemical Intermediate

The true value of this compound in research lies in its utility as a chemical intermediate. It is a precursor for the synthesis of various other compounds with potential applications in different fields. For example, derivatives of dichlorophenyl ethanol have been investigated for their potential antimicrobial and antifungal properties. royal-chem.com

The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. This is particularly important in the development of pharmaceuticals, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even cause adverse effects. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTUBSJCDSAWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,5 Dichlorophenyl Ethanol and Its Analogs

Strategies for Carbonyl Reduction

The conversion of the carbonyl group in 3',5'-dichloroacetophenone (B1302680) to a secondary alcohol is the cornerstone of synthesis for 1-(3,5-dichlorophenyl)ethanol. Various strategies have been employed to effect this reduction.

A straightforward and widely used method for the synthesis of this compound and its analogs is the chemical reduction of the parent ketone using metal hydride reagents. organicchemistrydata.org Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose due to its selectivity for aldehydes and ketones and its operational simplicity. The reaction typically involves treating the ketone, such as 3',5'-dichloroacetophenone, with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695). googleapis.com For instance, the reduction of the analogous 1-(4-amino-3,5-dichlorophenyl)ethanone with sodium borohydride in methanol proceeds with high efficiency, yielding the corresponding alcohol in 89.6% yield. Similarly, the reduction of 3,4-dichloroacetophenone using NaBH₄ in ethanol at 0°C has been reported to produce the desired alcohol with a yield of 82%. These methods are effective for producing racemic alcohols. prepchem.comgoogle.com

Table 1: Examples of Ketone Reduction using Sodium Borohydride

Catalytic hydrogenation offers an alternative route for the reduction of the carbonyl group in 3',5'-dichloroacetophenone. numberanalytics.com This process involves the use of hydrogen gas (H₂) and a transition metal catalyst. organicchemistrydata.org Common catalysts for such transformations include palladium (Pd), platinum (Pt), and ruthenium (Ru), often dispersed on a solid support like carbon (C). organicchemistrydata.orglibretexts.org The reaction conditions, such as temperature and pressure, can be adjusted to optimize the reduction. numberanalytics.com For aromatic ketones, conditions may range from 20°C to 200°C and pressures from 1 to 100 bar. numberanalytics.com While providing a clean reduction, this method can sometimes be too potent, leading to the reduction of other functional groups if not carefully controlled. organicchemistrydata.org For instance, asymmetric hydrogenation of the related 2',5'-dichloroacetophenone (B105169) has been achieved using a Ru-(BINAP) catalyst system under hydrogen pressure, highlighting the utility of this method for producing chiral alcohols.

Table 2: Catalytic Hydrogenation of Ketones

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral alcohols from prochiral ketones. uniovi.es This approach utilizes enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are found in a wide array of microorganisms like yeast and bacteria. tudelft.nlwikipedia.org These enzymes catalyze the reduction of ketones to alcohols with high chemo-, regio-, and stereoselectivity. wikipedia.orgscielo.br The reduction is a reversible redox reaction that requires a nicotinamide (B372718) cofactor, such as NAD(P)H, to act as a hydride donor. tudelft.nlfrontiersin.org In practical applications, a cofactor regeneration system is often employed, where a sacrificial co-substrate (e.g., isopropanol, glucose) is used to regenerate the NAD(P)H consumed in the primary reaction. mdpi.com For example, ADHs from Lactobacillus kefir have been engineered for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol from its corresponding ketone. frontiersin.org Chemoenzymatic processes combine the selectivity of enzymes with traditional chemical steps to create efficient synthetic routes. smolecule.comunimi.it

Catalytic Hydrogenation Methods

Chiral Synthesis of Enantiopure this compound and Related Compounds

The production of single-enantiomer forms of this compound is of significant interest for various applications. Both chemical and biological methods have been developed to achieve high levels of enantiomeric purity.

Asymmetric chemical catalysis provides a robust route to enantiopure alcohols. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.com This reaction employs a borane (B79455) reagent (e.g., borane-THF complex) to reduce a prochiral ketone in the presence of a catalytic amount of a chiral oxazaborolidine. wikipedia.orgorganic-chemistry.org The catalyst, typically prepared from a chiral amino alcohol like prolinol, creates a chiral environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess. wikipedia.orgnrochemistry.com This method has been successfully applied to the synthesis of analogs such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, using a borane complex with a chiral diphenylprolinol ligand, achieving high yields and optical purity. smolecule.comgoogle.com The CBS reduction is known for its reliability and effectiveness across a wide range of ketone substrates. nrochemistry.com

Table 3: Enantioselective CBS Reduction of Ketones

Stereoselective biotransformations using whole-cell microorganisms or isolated enzymes are a highly effective method for producing enantiopure alcohols. uniovi.es The inherent chirality of enzyme active sites often leads to near-perfect enantioselectivity (>99% enantiomeric excess, ee). mdpi.com Numerous ketoreductases have been identified and engineered to efficiently reduce substituted acetophenones. For example, the reduction of N-(4-acetyl-2,6-dichlorophenyl)acetamide using a ketoreductase (KRED) produced the corresponding (S)-alcohol, (S)-1-(4-amino-3,5-dichlorophenyl)ethan-1-ol, with an excellent enantiomeric excess of >98% ee. mdpi.com In another study, a newly isolated strain, Acinetobacter sp. ZJPH1806, was used as a whole-cell biocatalyst for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone, yielding the (R)-alcohol with >99.9% ee. mdpi.com Similarly, a recombinant E. coli expressing a ketoreductase mutant from Lactobacillus kefiri was used to prepare (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol with an ee value greater than 99%. researchgate.net These examples underscore the power of biocatalysis in accessing high-purity chiral building blocks.

Table 4: Examples of Stereoselective Biotransformations for Chiral Dichlorophenyl-ethanol Analogs

Enantioselective Catalysis (e.g., borane complexes with chiral prolinols)

Nucleophilic Substitution Routes for Dichlorophenyl Ethanol Frameworks

Nucleophilic substitution reactions offer a versatile approach to constructing the this compound framework. These methods typically involve the reaction of a dichlorophenyl-containing substrate with a nucleophile to introduce the ethanol side chain.

One common strategy employs the reduction of a ketone precursor, such as 3',5'-dichloroacetophenone. While specific reducing agents can vary, this transformation is a cornerstone of many synthetic pathways. Another approach involves the reaction of a halogenated dichlorophenyl compound with a reagent that provides the ethanol moiety. For instance, starting from a halogenated phenol, nucleophilic substitution with an ethylene (B1197577) glycol derivative can yield the desired alcohol. smolecule.com

The dichlorophenyl group itself can undergo nucleophilic substitution, allowing for the replacement of chlorine atoms with other functional groups like amines or thiols. evitachem.com This reactivity further expands the synthetic utility of the dichlorophenyl ethanol scaffold. For example, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol has been achieved through the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole (B134444) in the presence of a base and a phase-transfer catalyst like PEG600 in a DMF solvent. google.com

Key parameters influencing these reactions include temperature control to prevent side reactions, the selection of appropriate solvents (often polar aprotic solvents like DMF to enhance reactivity), and the use of catalysts to optimize the formation of intermediates.

Synthetic Routes to Functionalized Dichlorophenyl Ethanol Derivatives

The functionalization of the this compound core is crucial for developing new compounds with specific properties. This section details the synthesis of amino-substituted analogs and the formation of dichlorophenyl-substituted heterocycles.

The introduction of an amino group to the dichlorophenyl ring significantly modifies the molecule's properties and is a key step in the synthesis of many pharmacologically relevant compounds. A prevalent method for synthesizing 1-(4-amino-3,5-dichlorophenyl)ethanol involves the reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)ethanone. google.com A common reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol, which can yield the product with high efficiency.

Another synthetic strategy starts with 4-amino-3,5-dichlorophenylglyoxal hydrate. This is reacted with an appropriate amine, followed by reduction with sodium borohydride to produce the desired amino-substituted ethanol derivative. prepchem.com For instance, the synthesis of 1-(4-amino-3,5-di-chlorophenyl)-2-[1,1-dimethyl-2-(2-phenylacetamido)ethylamino]-ethanol dihydrochloride (B599025) was achieved through this pathway. prepchem.com

Furthermore, the synthesis of related compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride involves the reaction of alpha-bromo-4-nitro-3,5-dichloroacetophenone with ammonia (B1221849) in ethanol, followed by treatment with a cationic tert-butyl system and subsequent reduction. smolecule.com These methods highlight the versatility of synthetic approaches to access a range of amino-substituted dichlorophenyl ethanol analogs. researchgate.net

Table 1: Synthesis of Amino-Substituted Analogs

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-(4-amino-3,5-dichlorophenyl)ethanone | Aluminum (C1-C4) alkanolate | 1-(4'-amino-3',5'-dichloro-phenyl)-2-(alkylamino)-ethanol | google.com |

The this compound framework can serve as a precursor for the synthesis of various heterocycles, which are of significant interest in medicinal chemistry.

Pyrazoles: Dichlorophenyl-substituted pyrazoles can be synthesized through cyclocondensation reactions. chim.it A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For example, the synthesis of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives begins with the reaction of (3,5-dichlorophenyl)hydrazine with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate in refluxing ethanol. bibliomed.org This is followed by hydrolysis to yield the pyrazole (B372694) carboxylic acid. bibliomed.org Similarly, dihydropyrazole derivatives can be synthesized from chalcones containing a dichlorophenyl moiety. mdpi.com

Tetrazoles: The synthesis of dichlorophenyl-substituted tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. For instance, 5-phenyl-1,2,3,4-tetrazoles can be synthesized by the cycloaddition of benzonitrile (B105546) with sodium azide and ammonium (B1175870) chloride. chalcogen.ro These tetrazoles can then be further functionalized. Another approach involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base to form isoxazoles, which can then be converted to tetrazole derivatives. chalcogen.ro The synthesis of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone compounds has been achieved by reacting 1-methyl-1H-tetrazole-5-thiol with phenylacetyl bromide derivatives. tandfonline.com The formation of 1,5-disubstituted tetrazoles can also be achieved through the cycloaddition of azoimines with sodium azide in tetrahydrofuran. uokerbala.edu.iq

Table 2: Formation of Dichlorophenyl-Substituted Heterocycles

| Heterocycle | Starting Materials | Key Reaction | Product | Reference |

|---|---|---|---|---|

| Pyrazole | (3,5-dichlorophenyl)hydrazine, (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Condensation/Cyclization | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | bibliomed.org |

| Dihydropyrazole | Dichloro substituted chalcones, Phenylhydrazine | Cyclization | 3-(3,4-dichlorophenyl)-1-phenyl-5-(substituted)-4,5-dihydro-1H-pyrazoles | mdpi.com |

| Tetrazole | Benzonitrile, Sodium azide, Ammonium chloride | Cycloaddition | 5-phenyl-1,2,3,4-tetrazoles | chalcogen.ro |

| Tetrazole | Dichloro substituted chalcones, Hydroxylamine hydrochloride | Cyclization and further conversion | 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | chalcogen.ro |

| Thiotetrazole | 1-methyl-1H-tetrazole-5-thiol, Phenylacetyl bromide derivatives | Nucleophilic substitution | 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone | tandfonline.com |

| Tetrazole | Azoimines, Sodium azide | [3+2] Cycloaddition | 1,5-disubstituted tetrazole derivatives | uokerbala.edu.iq |

Advanced Spectroscopic and Structural Characterization of 1 3,5 Dichlorophenyl Ethanol Systems

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in 1-(3,5-Dichlorophenyl)ethanol. The IR spectrum of an alcohol is characterized by a prominent, broad absorption band in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration. libretexts.org The breadth of this peak is a result of intermolecular hydrogen bonding. Another key feature is the C-O stretching absorption, which typically appears in the 1050-1260 cm⁻¹ range. libretexts.org For this compound, the presence of chlorine atoms on the phenyl ring is confirmed by C-Cl stretching vibrations, which are expected in the 600–800 cm⁻¹ region. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

A study on related dichlorophenyl compounds provides more specific insights. For instance, the experimental FT-IR spectrum of (2E)-3-(2,6-dichlorophenyl)-1-(4-Fluoro)-prop-2-en-1-one showed characteristic peaks that can be correlated. researchgate.net In a similar vein, research on 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone identified C-Cl stretching modes in the 850-550 cm⁻¹ range. researchgate.net The analysis of ethanol's IR spectrum further confirms the characteristic absorptions for the C-O and O-H bonds. open.edu

Table 1: Characteristic Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H | Stretching (Hydrogen-bonded) | 3300 - 3400 (broad) |

| O-H | Stretching (Free) | ~3600 (sharp) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1050 - 1260 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, often producing a protonated molecule [M+H]⁺.

For this compound (C₈H₈Cl₂O), the expected monoisotopic mass is approximately 190.0 g/mol . nih.gov The mass spectrum would exhibit a characteristic isotopic pattern for the two chlorine atoms, with peaks at m/z corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes. The fragmentation pattern in the mass spectrum would likely involve the loss of a water molecule (H₂O) or a methyl group (CH₃). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

Crystal Data and Unit Cell Parameters

The foundational data from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. This information is crucial as it defines the fundamental symmetry and packing of the molecules.

For a crystalline sample of this compound, this data would be presented in a table format. To illustrate, the crystallographic data for a related compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, which also contains the 3,5-dichlorophenyl group, has been determined. iucr.org The data for this different molecule is presented below to exemplify the type of parameters obtained.

Illustrative Crystal Data for a Related Compound: 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂N₄ |

| Formula Weight | 215.04 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 3.8362 (2) |

| b (Å) | 9.0524 (3) |

| c (Å) | 24.8876 (11) |

| β (°) | 91.956 (4) |

| Volume (ų) | 863.76 (7) |

| Z | 4 |

Note: This data is for 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole and is shown for illustrative purposes only. iucr.org

Molecular Conformation and Dihedral Angle Analysis

X-ray analysis provides precise details about the molecule's three-dimensional shape or conformation. Key to this description are torsion or dihedral angles, which describe the rotation around single bonds. For this compound, a critical dihedral angle would be that between the plane of the dichlorophenyl ring and the C-C-O-H chain of the ethanol (B145695) substituent. This angle would reveal the spatial orientation of the alcohol group relative to the aromatic ring.

In the illustrative structure of 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings is reported to be 17.2 (2)°, indicating the two rings are not coplanar. iucr.org For this compound, analysis would similarly focus on the planarity of the phenyl ring and the orientation of the ethanol side chain.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the primary and most significant interaction would be hydrogen bonding involving the hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of chains or networks of molecules (O-H···O).

In the crystal packing of 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the structure is stabilized by C—H⋯N intermolecular interactions that link the molecules into chains. iucr.org For this compound, the more dominant O-H···O hydrogen bonds would be expected to be the primary organizing force in the crystal structure.

Analysis of Solvent Inclusion within Crystal Structures

During the crystallization process, solvent molecules can become incorporated into the crystal lattice, forming a "solvate". google.comgoogle.com The inclusion of a solvent can significantly alter the crystal's structure and properties. The analysis of a crystal structure would unambiguously identify the presence, location, and stoichiometry of any included solvent molecules.

Many related dichlorophenyl compounds are crystallized from ethanol or ethanol-containing solvent mixtures. iucr.orgiucr.orgiucr.orgconicet.gov.armdpi.com For example, diffraction-quality crystals of 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole were obtained from the slow evaporation of an ethanol solution. iucr.org This suggests a high potential for this compound to form an ethanol solvate, where ethanol molecules are integrated into the crystal lattice, likely through hydrogen bonding with the primary alcohol group of the target molecule. A crystallographic analysis would confirm if such a solvate is formed and detail the specific interactions between the this compound and the ethanol molecules.

Chemical Reactivity and Advanced Derivatization Studies of 1 3,5 Dichlorophenyl Ethanol

Oxidation Reactions and Corresponding Product Formation

The secondary alcohol group of 1-(3,5-dichlorophenyl)ethanol can be oxidized to form the corresponding ketone, 1-(3,5-dichlorophenyl)ethanone. This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO2) are often used for the oxidation of alcohols to ketones. rsc.org Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method. rsc.org

The general reaction is as follows: this compound → 1-(3,5-Dichlorophenyl)ethanone

The resulting ketone is a valuable intermediate for further synthetic modifications.

Reduction Reactions and Corresponding Product Formation

The reduction of this compound is less common than its oxidation, as the alcohol is already in a reduced state compared to the corresponding ketone. However, the synthesis of this compound itself often involves the reduction of 1-(3,5-dichlorophenyl)ethanone. smolecule.com This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel, is also a viable method for this transformation.

The reaction for the synthesis of this compound via reduction is: 1-(3,5-Dichlorophenyl)ethanone → this compound

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate. libretexts.org These reactions allow for the introduction of various nucleophiles at the benzylic position. For example, reaction with hydrogen halides (like HBr) can lead to the corresponding haloalkane. libretexts.org The hydroxyl group can also be replaced by other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. In some cases, the chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution, although this generally requires more forcing conditions. evitachem.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thionyl Chloride | 1-Chloro-1-(3,5-dichlorophenyl)ethane | Nucleophilic Substitution |

| This compound | Imidazole (B134444) | 1-(3,5-Dichlorophenyl)-1-(1H-imidazol-1-yl)ethanol | Nucleophilic Substitution |

Functional Group Interconversions and Modifications

The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions, expanding its utility as a synthetic intermediate.

Esterification of Hydroxyl and Carboxyl Groups

Esterification is a common reaction for alcohols, and this compound can react with carboxylic acids or their derivatives (such as acyl chlorides) to form esters. smolecule.comgeeksforgeeks.org This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. geeksforgeeks.orglibretexts.org The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of water. geeksforgeeks.org

For example, the reaction with acetic acid would yield 1-(3,5-dichlorophenyl)ethyl acetate (B1210297).

Silylation of Hydroxyl Groups

The hydroxyl group of this compound can be protected by converting it into a silyl (B83357) ether. mdpi.com Silylation is a reversible process that makes the alcohol less reactive and is often employed during multi-step syntheses to prevent unwanted side reactions. mdpi.comuni-muenchen.de Common silylating agents include silyl chlorides, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. chemscene.comkuleuven.be The reaction involves the nucleophilic attack of the alcohol on the silicon atom, with the base neutralizing the generated acid. uni-muenchen.de

| Reactant | Reagent | Product |

| This compound | Triethylsilanol | (1-(3,5-Dichlorophenyl)ethoxy)triethylsilane |

Formation of Oxime Derivatives

While this compound itself does not directly form an oxime, its oxidation product, 1-(3,5-dichlorophenyl)ethanone, is a key precursor for the synthesis of oxime derivatives. researchgate.net Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes, which contain a C=N-OH functional group. researchgate.netjst.go.jpresearchgate.netrsc.org This reaction is often carried out in a suitable solvent like ethanol (B145695). researchgate.netrsc.org The resulting oximes can be further derivatized, for example, by converting them into oxime ethers, which have applications in medicinal chemistry and agricultural science. jst.go.jp

The two-step process is as follows:

this compound → 1-(3,5-Dichlorophenyl)ethanone (Oxidation)

1-(3,5-Dichlorophenyl)ethanone + Hydroxylamine → 1-(3,5-Dichlorophenyl)ethanone oxime (Oxime formation)

Reactions for the Construction of Larger Molecular Architectures

The 3,5-dichlorophenyl group is a common feature in a range of pharmacologically relevant compounds. Its incorporation into larger molecular scaffolds is often achieved through multi-step synthetic pathways.

Cyclocondensation Reactions (e.g., pyrazoline formation)

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, are of significant interest due to their diverse biological activities. The synthesis of pyrazolines frequently involves the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives.

A common route to N-aryl pyrazolines bearing the 3,5-dichlorophenyl moiety involves the reaction of a chalcone (B49325) with 3,5-dichlorophenylhydrazine (B1297673) hydrochloride. The requisite chalcone can be prepared via a Claisen-Schmidt condensation between an appropriate aromatic aldehyde and an acetophenone (B1666503) derivative. In this context, while this compound is not the direct starting material, its oxidized form, 3',5'-dichloroacetophenone (B1302680), can serve as a key precursor to the necessary chalcone intermediate.

For instance, a series of N-(3,5-dichlorophenyl)pyrazolines has been synthesized by reacting various chalcones with 3,5-dichlorophenylhydrazine hydrochloride in refluxing ethanol. psu.edu The general reaction scheme involves the initial formation of the chalcone, followed by the cyclocondensation reaction to yield the pyrazoline ring system. psu.edu

Table 1: Synthesis of N-(3,5-dichlorophenyl)pyrazolines via Cyclocondensation

| Chalcone Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | 3,5-dichlorophenylhydrazine hydrochloride, ethanol, reflux, 12 h | N-(3,5-dichlorophenyl)-3-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Not specified | psu.edu |

| (E)-3-(4-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one | 3,5-dichlorophenylhydrazine hydrochloride, ethanol, reflux, 12 h | 3-(4-aminophenyl)-N-(3,5-dichlorophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | Not specified | psu.edu |

| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3,5-dichlorophenylhydrazine hydrochloride, ethanol, reflux, 12 h | 3-(4-aminophenyl)-N-(3,5-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Not specified | psu.edu |

The reaction proceeds through the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazoline ring. The presence of the 3,5-dichlorophenyl group on the pyrazoline nitrogen has been shown to be a key structural feature for certain biological activities. psu.edu

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool in synthetic organic chemistry for constructing polycyclic systems. While direct annulation reactions involving this compound as the primary substrate are not readily found in the literature, derivatives of this compound can participate in such transformations.

For example, a plausible, though not explicitly cited, annulation reaction could involve the conversion of this compound to a more reactive species, such as an α-haloketone. This intermediate could then undergo a Hantzsch-type synthesis or a similar annulation reaction with a suitable partner, like a thiourea (B124793) or an amidine, to form a five or six-membered heterocyclic ring fused to or substituted with the 3,5-dichlorophenyl moiety.

It is important to note that the reactivity of this compound itself is generally limited to reactions typical of secondary alcohols, such as oxidation to the corresponding ketone, esterification, or conversion of the hydroxyl group to a leaving group (e.g., a halide). These subsequent, more reactive intermediates are the species that typically undergo the complex ring-forming reactions required to build larger molecular architectures.

Biological Activity and Structure Activity Relationship Sar Investigations of 1 3,5 Dichlorophenyl Ethanol Derivatives Mechanistic Focus

General Mechanisms of Molecular Interaction

The biological activities of 1-(3,5-dichlorophenyl)ethanol and its derivatives are intrinsically linked to their molecular structure, which facilitates interactions with various biological targets. The dichlorophenyl group, in particular, plays a significant role in the binding of these compounds to enzymes and receptors, influencing their inhibitory or modulatory effects.

Enzyme Inhibition and Modulation

Derivatives of this compound have been shown to inhibit a range of enzymes, a key mechanism behind their observed biological effects. For instance, some di-substituted urea (B33335) derivatives containing the 3,5-dichlorophenyl moiety are known for their enzyme inhibition properties. The substitution pattern on the phenyl ring is critical; for example, the 3,5-dichloro substitution contributes to the molecule's unique biological activity when compared to other analogs.

One notable area of investigation is the inhibition of cytochrome P450 (CYP) enzymes. The compound N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), a derivative, has been identified as a selective inhibitor of CYP1A2. uef.firesearchgate.net This selectivity is significant, as CYP1 enzymes are involved in the metabolic activation of procarcinogens and the deactivation of some anticancer drugs. uef.firesearchgate.net DCPCC exhibits a mixed-type inhibition of CYP1A2. uef.fi Molecular dynamics simulations have helped to explain the differences in binding of DCPCC to the active sites of CYP1 enzymes. uef.fi

In the context of antifungal activity, derivatives incorporating a triazole ring, a common feature in antifungal agents, are believed to inhibit fungal lanosterol (B1674476) 14α-demethylase (CYP51). rsc.orgmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. rsc.org By inhibiting CYP51, these compounds disrupt membrane integrity and impede fungal growth. rsc.org Molecular docking studies support this mechanism, showing favorable interactions between the compounds and the active site of fungal CYP51. rsc.orgmdpi.comresearchgate.net

Furthermore, pyrazole-containing derivatives have been investigated for their inhibitory effects on various enzymes. For example, some pyrazole (B372694) derivatives act as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Others have shown inhibitory activity against enzymes like thymidylate synthase (TS), which is a target for anticancer therapies. rsc.org The N-(3,5-dichlorophenyl)pyrazoline moiety has been identified as a key feature for potent activity in some of these studies. rsc.org

Below is a table summarizing the enzyme inhibitory activities of some this compound derivatives:

| Compound/Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Biological Implication |

| N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) | CYP1A2 | Mixed-type inhibition | Cancer chemoprevention, modulation of drug metabolism |

| Triazole derivatives | Fungal CYP51 | Inhibition of ergosterol biosynthesis | Antifungal activity |

| Pyrazoline derivatives | Monoamine Oxidase B (MAO-B), Thymidylate Synthase (TS) | Enzyme inhibition | Neuroprotection, anticancer activity |

| 1-(3,5-Dichlorophenyl)urea (B175350) derivatives | Various enzymes (e.g., photosystem II) | Inhibition of enzyme activity | Herbicidal, potential anticancer activity |

Receptor Interaction and Binding Profiles

The 3,5-dichlorophenyl moiety is a recognized pharmacophore in ligands for various receptors, including β₂-adrenergic agonists. The specific substitution pattern influences the binding affinity and selectivity of these compounds for their respective receptors.

Derivatives of this compound have been explored for their interactions with G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. For example, a potent and selective glucagon (B607659) receptor antagonist, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), was developed. researchgate.net This compound demonstrates high binding affinity for the glucagon receptor and acts as a reversible and competitive antagonist. researchgate.net Its selectivity for the glucagon receptor over other family B GPCRs, such as GIPR and GLP-1R, highlights the precise structural requirements for potent and selective receptor interaction. researchgate.net

Another example is the histamine (B1213489) H3 receptor antagonist, N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687), which contains a 3,5-dichlorophenyl group. researchgate.net This compound exhibits high-affinity binding to the histamine H3 receptor with significant selectivity over other histamine receptor subtypes and a wide range of other receptors. researchgate.net

Furthermore, N,N´-disubstituted ethylenediamines and piperazines containing a dichlorophenethyl group have been investigated as ligands for sigma (σ) receptors, which are therapeutic targets for various central nervous system disorders. hilarispublisher.com These compounds typically show high affinity for σ1 receptors. hilarispublisher.com

The table below outlines the receptor binding profiles of selected this compound derivatives:

| Derivative | Target Receptor | Binding Affinity (IC50/Ki) | Receptor Selectivity |

| MK-0893 | Glucagon Receptor | IC50 of 6.6 nM | Selective over GIPR, PAC1, GLP-1R, VPAC1, and VPAC2 |

| SCH 79687 | Histamine H3 Receptor | Ki of 1.9 nM (rat), 13 nM (guinea pig) | >500-fold selectivity over 60+ other receptors |

| Dichlorophenethyl-substituted ethylenediamines/piperazines | Sigma (σ1) Receptors | Ki values typically 1-10 nM | 2- to 50-fold selectivity against σ2 sites |

Cellular Target Identification and Pathway Analysis

The identification of cellular targets and the analysis of affected pathways are crucial for understanding the mechanisms of action of this compound derivatives. These investigations often reveal that a single compound can influence multiple cellular processes, leading to its observed biological effects.

In the context of anticancer activity, derivatives of this compound have been shown to modulate several key signaling pathways. For instance, some 1,3,5-triazine (B166579) derivatives are known to inhibit pathways involving MEK1, Rad6B, CK2 protein kinase, PI3Kα/mTOR, and tubulin polymerization. researchgate.net The presence of a 3,5-dichlorophenyl group in pyrazoline and chalcone-based 1,3,5-triazines has been associated with potent antiproliferative activity. rsc.org

Some pyrazole derivatives have been found to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and Caspase-3, and by downregulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, studies have shown that certain saponin (B1150181) derivatives can exert their antitumor effects through the NF-κB and MAPK signaling pathways. frontiersin.org

Derivatives containing an imidazole (B134444) ring have been shown to interfere with DNA replication and apoptotic pathways, including the activation of caspase-3 and the inhibition of topoisomerase II. vulcanchem.com The 3,5-dichlorophenylthio group in some of these compounds may also inhibit NF-κB signaling. vulcanchem.com

The following table summarizes the identified cellular targets and pathways for various this compound derivatives:

| Derivative Class | Cellular Targets | Affected Pathways | Biological Outcome |

| 1,3,5-Triazine derivatives | MEK1, Rad6B, CK2, PI3Kα/mTOR, Tubulin | Multiple anticancer pathways | Antiproliferative activity |

| Pyrazole derivatives | Bcl-2, Bax, Caspase-3 | Apoptotic pathways | Induction of apoptosis in cancer cells |

| Saponin derivatives | Components of NF-κB and MAPK pathways | NF-κB and MAPK signaling | Antitumor activity |

| Imidazole derivatives | Caspase-3, Topoisomerase II, NF-κB | Apoptosis, DNA replication, Inflammatory response | Anticancer and anti-inflammatory activity |

In Vitro Activity Studies (Mechanism-Oriented)

In vitro studies provide a controlled environment to dissect the specific molecular mechanisms underlying the biological activities of this compound derivatives. These studies are fundamental for understanding how these compounds interact with cellular components to produce their antifungal and anticancer effects.

Antifungal Mechanisms

The antifungal activity of this compound derivatives is often attributed to their ability to disrupt the fungal cell membrane and inhibit essential biosynthetic pathways. A primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis. rsc.orgmdpi.com A reduction in ergosterol levels and the accumulation of toxic sterol intermediates compromise the integrity and function of the fungal cell membrane, leading to growth inhibition. rsc.org

Studies on benzanilide-containing azoles have shown that these compounds not only inhibit CYP51 but can also overcome drug resistance mechanisms in fungi. rsc.org They have been observed to inhibit the formation of biofilms and the expression of resistance-related genes like ERG11 and the efflux pump gene CDR1. rsc.org Furthermore, some of these compounds can stimulate the production of reactive oxygen species (ROS), contributing to their fungicidal activity. rsc.org

Benzoxazole derivatives have demonstrated a pleiotropic mode of action against Candida species. semanticscholar.org Their antifungal effects are linked to the perturbation of total sterol content, inhibition of membrane transport processes, and interference with mitochondrial respiration. semanticscholar.org These compounds show activity comparable to commercial azoles by interacting with exogenous ergosterol, blocking endogenous ergosterol synthesis, and exhibiting membrane-permeabilizing properties. semanticscholar.org

The table below details the antifungal mechanisms of various this compound derivatives based on in vitro studies:

| Derivative Class | Antifungal Mechanism | Key In Vitro Findings |

| Benzanilide-containing azoles | Inhibition of CYP51, inhibition of biofilm formation, downregulation of ERG11 and CDR1, stimulation of ROS | Potent activity against azole-resistant strains, blockage of ergosterol biosynthesis |

| Benzoxazole derivatives | Perturbation of sterol content, inhibition of membrane transport, inhibition of mitochondrial respiration | Pleiotropic action, membrane permeabilizing properties |

| Triazole derivatives | Inhibition of CYP51 | Predicted to bind to the active site of fungal CYP51, leading to reduced fungal growth |

Anticancer and Cytotoxicity Pathways

In vitro studies have elucidated several pathways through which this compound derivatives exert their anticancer and cytotoxic effects. A common mechanism is the induction of apoptosis, or programmed cell death. For example, some 1-(3,5-dichlorophenyl)urea derivatives have been shown to induce apoptosis in cancer cells by activating the AMPK pathway and inhibiting cell cycle regulatory proteins.

Derivatives incorporating a pyrazole ring have been found to be potent inducers of apoptosis. nih.gov They can activate pro-apoptotic proteins like Bax and p53, and the executioner caspase, Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov This shifts the cellular balance towards cell death.

Another key anticancer mechanism is the inhibition of receptor tyrosine kinases (RTKs) that are often overactive in cancer. Some N-(3,5-dichlorophenyl)pyrazoline derivatives have been identified as dual inhibitors of VEGFR-2 and EGFRT790M, two RTKs involved in angiogenesis and tumor growth. researchgate.net

Furthermore, some derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, certain saponin derivatives have been shown to block cells in the G1 phase of the cell cycle. frontiersin.org These compounds were also found to exert their antitumor activity through the NF-κB and MAPK signaling pathways. frontiersin.org

The table below summarizes the anticancer and cytotoxicity pathways for different classes of this compound derivatives as determined by in vitro studies:

| Derivative Class | Cytotoxicity Pathway | In Vitro Evidence |

| 1-(3,5-Dichlorophenyl)urea derivatives | Induction of apoptosis, inhibition of cell cycle | Activation of AMPK pathway, inhibition of cell cycle regulatory proteins |

| Pyrazole derivatives | Induction of apoptosis | Activation of Bax, p53, and Caspase-3; inhibition of Bcl-2 |

| N-(3,5-dichlorophenyl)pyrazoline derivatives | Inhibition of receptor tyrosine kinases | Dual inhibition of VEGFR-2 and EGFRT790M |

| Saponin derivatives | Cell cycle arrest, modulation of signaling pathways | G1 phase arrest, modulation of NF-κB and MAPK pathways |

| Imidazole derivatives | DNA damage, apoptosis | Intercalation with DNA, inhibition of topoisomerase II, activation of Caspase-3 |

Antimicrobial Modalities

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. The incorporation of the 3,5-dichlorophenyl moiety into various heterocyclic scaffolds, such as imidazoles and thiazines, is a key strategy in developing new antimicrobial agents. srce.hractascientific.com The lipophilic nature of the dichlorophenyl group is thought to facilitate the penetration of these compounds through microbial cell membranes. researchgate.net

Research has shown that the mechanism of action for many of these derivatives involves the inhibition of critical microbial enzymes. For instance, azole-containing derivatives are known to target fungal sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. vulcanchem.comresearchgate.net The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the cell membrane. Molecular docking studies suggest that the probable mechanism for antibacterial activity can involve the inhibition of enzymes like the MurB enzyme of E. coli. researchgate.net

The antimicrobial efficacy is significantly influenced by the nature of the heterocyclic ring and the substituents attached. For example, a series of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives containing a 3,5-dichlorophenyl group at the N-1 position showed significant activity against Gram-positive bacteria and various fungal strains. srce.hr Similarly, pyrazole derivatives with a 3,5-dichlorophenyl substituent have been synthesized and evaluated for their activity against pathogens like E. coli, P. aeruginosa, S. aureus, and B. subtilis, with some compounds showing excellent antibacterial potential. imist.mamdpi.com

Table 1: Antimicrobial Activity of Selected Dichlorophenyl Derivatives

| Compound Class | Specific Derivative Example | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Thiadiazole-imidazole derivatives | Derivatives with 3,5-dichlorophenyl moiety | Aspergillus niger, Candida albicans | Showed significant antifungal activity. | psu.edu |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | 5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | E. coli, P. aeruginosa, S. aureus, B. subtilis | Some derivatives showed excellent antibacterial activity. | imist.ma |

| 1,3-Thiazine derivatives | 4-(2-hydroxy-3,5-dichlorophenyl)-6-(ethyl)-2-iminophenyl-3-phenyl-1,3-thiazine | Gram-positive and Gram-negative bacteria | Evaluated for in vitro antimicrobial activity. | actascientific.com |

| Imidazolidineiminothiones | 1-(3,5-Dichlorophenyl)-5-imino-3-(p-iodophenyl)-4-thioxoimidazolidin-2-one | S. cerevisiae | Possesses significant antifungal effect (MIC 1–10 µg/mL). | srce.hr |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been well-documented. The mechanism often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, which is central to the expression of pro-inflammatory cytokines like TNF-α. vulcanchem.com Derivatives containing the 3,5-dichlorophenylthio group have shown the ability to suppress TNF-α in macrophages with IC₅₀ values in the low micromolar range. vulcanchem.com

Furthermore, many heterocyclic derivatives incorporating the dichlorophenyl structure, such as those based on oxadiazole and pyrrole, exhibit significant anti-inflammatory effects. mdpi.comscirp.orgresearchgate.net For example, a series of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one Mannich bases were synthesized, and their anti-inflammatory activity was evaluated. researchgate.net Several of these compounds demonstrated potent activity in in vivo models, such as the carrageenan-induced rat paw edema assay, with efficacy comparable to the standard drug indomethacin. researchgate.netresearchgate.net The ability of these compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages is another indicator of their anti-inflammatory potential. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Dichlorophenyl Derivatives

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 1-Phenylethanolamine derivatives | Topical anti-inflammatory activity | Derivatives like 1-(4-amino-3,5-dichlorophenyl)-2-[1,1-dimethyl-2-(2-phenylacetamido)ethylamino]ethanol possess anti-inflammatory properties. | google.com |

| 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole Mannich bases | Carrageenan-induced rat paw edema | Compound 5g showed 53.9% and 55.5% inhibition after 60 and 120 mins, respectively, comparable to indomethacin. | researchgate.net |

| 5-(3,4-Dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles | Carrageenan-induced edema | Derivative 5f exhibited anti-inflammatory activity comparable to indomethacin. | researchgate.net |

| Imidazole derivatives with 3,5-dichlorophenylthio group | TNF-α suppression in macrophages | IC₅₀ values of 2–5 μM were observed for TNF-α suppression. | vulcanchem.com |

Advanced Structure-Activity Relationship (SAR) Exploration

Impact of Halogenation Pattern on Biological Efficacy

The position and nature of halogen substituents on the phenyl ring are critical determinants of the biological activity of 1-phenylethanol (B42297) derivatives. The 3,5-dichloro substitution pattern is frequently associated with potent biological effects. SAR studies comparing different dichlorination patterns (e.g., 2,4-, 3,4-, and 3,5-) reveal significant variations in efficacy.

For instance, in a series of furan (B31954) chalcone (B49325) derivatives evaluated for urease inhibition, the compound with a 2,5-dichlorophenyl substituent (4h) was the most active, with an IC₅₀ value of 16.13 ± 2.45 μM, which was more potent than the reference drug. mdpi.com This suggests that not only the presence but also the specific placement of chlorine atoms modulates the interaction with the biological target.

In another study on amino-halogen substituted phenyl-aminoethanols, replacing the two chlorine atoms of clenbuterol (B1669167) (which has a 4-amino-3,5-dichloro pattern) with other groups led to substances with potent β2-mimetic activity. nih.gov Specifically, chloro-cyano and fluoro-cyano substitutions resulted in the strongest action. nih.gov The 3,5-dichloro isomer of amino-1-phenylethanol shows a notable affinity for serotonin (B10506) receptors, highlighting how chlorine positioning can critically modulate receptor selectivity. vulcanchem.com The electronic effects, such as increased dipole moments conferred by the 3,5-dichloro pattern, may enhance binding interactions. vulcanchem.com

Table 3: Influence of Phenyl Ring Halogenation on Biological Activity

| Compound Series | Substitution Pattern | Biological Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Amino-1-phenylethanol derivatives | 3,5-dichloro | Serotonin receptors | High affinity (Ki = 89 nM), indicating critical role of chlorine position for receptor selectivity. | vulcanchem.com |

| Furan Chalcones | 2,5-dichloro | Urease Inhibition | Most active in the series (IC₅₀ = 16.13 µM), more potent than the 2-chloro analogue and the reference drug. | mdpi.com |

| Phenyl-aminoethanols | 3-chloro-5-trifluoromethyl | β2-mimetic action | Showed a particularly low β1-intrinsic activity with long-lasting β2-mimetic action. | nih.gov |

| Thiadiazole-imidazole derivatives | 3,4-dichloro | Anticancer (HEPG2-1) | Compounds with this moiety exhibited cytotoxic effects. |

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of substituents around the chiral center dictates how the molecule interacts with its biological target, often leading to significant differences in potency between enantiomers.

For example, the (1S) configuration in (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol is critical for enantioselective interactions in biological systems. vulcanchem.com The specific spatial arrangement of the amino and hydroxyl groups in such molecules enables precise hydrogen bonding with the active sites of enzymes, thereby modulating substrate affinity. vulcanchem.com Similarly, in (αR)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, the (αR) stereochemistry is noted to significantly affect the compound's interaction with biological targets, which is a key consideration in the development of antifungal agents. cymitquimica.com This enantioselectivity is crucial in drug design, as one enantiomer may be highly active while the other could be inactive or even produce undesirable effects.

Effects of Functional Group Modifications (e.g., thioethanol, amino, trifluoromethyl substitutions)

Modifying the functional groups of the parent this compound structure has been a fruitful strategy for tuning its biological activity.

Thioethanol and Thio-derivatives: Replacing the hydroxyl group with a thiol (thioethanol) or incorporating thio-moieties, such as in 3-(3,5-dichlorophenylthio) groups or 1,3,4-oxadiazole-2(3H)-thiones, often enhances biological activity. vulcanchem.comnih.gov The sulfur atom can be a site for oxidative metabolism, which may be necessary for the bioactivation of some compounds. nih.gov For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) analogues containing a sulfur atom were investigated for hepatotoxicity, suggesting the sulfur is a key site for metabolic transformation. nih.gov

Amino Substitutions: The introduction of an amino group, creating phenylethanolamine derivatives, is a common strategy. The 4-amino-3,5-dichlorophenyl scaffold is the basis for clenbuterol and related compounds with adrenergic β-receptor activity. google.comnih.gov The position and substitution on the amino group are critical. For example, replacing the t-butylamino group in clenbuterol derivatives can alter the activity profile. google.comnih.gov Furthermore, amino groups can modulate physicochemical properties like lipophilicity and basicity, affecting cell permeability and receptor interactions. vulcanchem.comnih.gov

Trifluoromethyl Substitutions: Incorporating trifluoromethyl (CF₃) groups is a widely used strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. In the case of phenyl-aminoethanol derivatives, a 3-chloro-5-trifluoromethyl substitution pattern on the phenyl ring produced a compound (mabuterol) with a desirable therapeutic profile, showing a long-lasting β2-mimetic action with low cardiac effects. nih.gov

Heterocyclic Modifications: The attachment of various heterocyclic rings like imidazole, triazole, oxadiazole, and pyrazole to the dichlorophenyl moiety has yielded compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. srce.hrtandfonline.comglobalresearchonline.netjst.go.jp These rings can act as pharmacophores, interacting with specific biological targets. researchgate.net

Table 4: Effect of Functional Group Modifications on Bioactivity

| Modification | Example Compound Class | Impact on Bioactivity | Reference |

|---|---|---|---|

| Amino Group | 1-(4-amino-3,5-dichlorophenyl)-2-aminoethanol derivatives | Confers potent adrenergic β-receptor stimulatory properties. | google.comnih.gov |

| Thio-derivatives (e.g., Thiazolidinedione) | 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Sulfur atom provides a potential site for oxidative metabolism, influencing toxicity. | nih.gov |

| Trifluoromethyl Group | 1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol | Enhances β2-mimetic action and provides a good oral absorption profile. | nih.gov |

| Imidazole/Thiadiazole Moiety | Thiadiazole–imidazole derivatives | Leads to potent anticancer activity against liver carcinoma cell lines. | jst.go.jp |

Rational Design Strategies for Enhanced Bioactivity

Rational drug design, often aided by computational modeling, is increasingly employed to optimize the therapeutic properties of this compound derivatives. These strategies aim to enhance binding affinity, improve selectivity for the target, and optimize pharmacokinetic properties.

One approach involves designing molecules that fit precisely into the active site of a target enzyme or receptor. For example, in the development of new anticancer agents, derivatives of 1,2-benzothiazine were designed with phenylpiperazine substituents to enhance cytotoxicity. mdpi.com Molecular docking studies showed that compounds with a 3,4-dichlorophenyl substituent were particularly effective. mdpi.com

Another strategy focuses on modifying the core scaffold to improve interactions with the target. In the optimization of pyrazole-imidazoline compounds against Trypanosoma cruzi, the addition of amino and methyl substituents was planned to modulate polarity and enhance interactions with hydrophobic domains at the protein binding site. nih.gov Similarly, the design of new EGFR inhibitors often involves incorporating scaffolds like benzimidazole (B57391) or triazole that can form key hydrogen bonds within the ATP active pocket of the enzyme. acs.org These computational and structure-based design efforts allow for the targeted synthesis of derivatives with a higher probability of success, moving beyond traditional trial-and-error approaches.

Applications of 1 3,5 Dichlorophenyl Ethanol in Advanced Chemical Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral secondary alcohols are crucial intermediates and starting materials for the pharmaceutical industry. nih.gov The enantiomerically pure forms of 1-(3,5-Dichlorophenyl)ethanol, particularly (1S)-1-(3,5-dichlorophenyl)ethan-1-ol, are recognized as significant chiral building blocks in asymmetric synthesis. smolecule.comsmolecule.com Asymmetric synthesis involves reactions that selectively produce one enantiomer of a chiral product, a critical consideration in pharmacology where different enantiomers can have vastly different biological activities. mdpi.com

The utility of a chiral building block, also known as a chiral synthon, lies in its ability to be incorporated into a larger molecule, transferring its specific stereochemistry to the final product. york.ac.uk While methods like asymmetric hydrogenation using chiral catalysts are employed to produce enantiopure this compound itself, its subsequent use as a chiral auxiliary to direct other reactions is a key application. nih.govsmolecule.com A chiral auxiliary is a group temporarily integrated into a substrate to control the stereochemical outcome of a reaction, after which it can often be recovered. york.ac.ukwikipedia.org Although specific industrial-scale examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the reviewed literature, its classification as a chiral building block firmly places it within this essential area of organic synthesis. smolecule.com

Intermediacy in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more complex organic structures, leveraging its reactive alcohol group and the specific substitution pattern of its aromatic ring. smolecule.com Standard reactions such as esterification, oxidation to the corresponding ketone, and substitution of the hydroxyl group allow for its versatile integration into larger synthetic pathways. smolecule.com

The 3,5-dichlorophenyl structural motif is present in numerous compounds explored for pharmaceutical applications. The (1S)-enantiomer of this compound itself has been identified as a beta-adrenergic receptor antagonist, making it a candidate for research and development in the treatment of cardiovascular diseases. smolecule.comsmolecule.com

Beyond its own potential therapeutic activity, the compound is a precursor to a variety of pharmaceutical intermediates. For example, the 3,5-dichlorophenyl moiety is a core component of various hydantoin-based compounds that have been investigated as potent ligands for the glycine (B1666218) binding site of the NMDA receptor, which is a target for neurological drugs. ttuhsc.edu The synthesis of these complex hydantoins often starts from precursors like 3,5-dichloroaniline (B42879) or 3,5-dichlorophenyl isocyanate, which can be derived from related structures. ttuhsc.edugoogle.com

Furthermore, pyrazole (B372694) derivatives containing the 1-(3,5-dichlorophenyl) group have been synthesized and evaluated for their biological activities. bibliomed.org These syntheses often involve the condensation of a (3,5-dichlorophenyl)hydrazine with a suitable partner, followed by further modifications to create a library of potential therapeutic agents. bibliomed.org The versatility of the dichlorophenyl ethanol (B145695) structure makes it a valuable starting point for accessing these and other complex molecular frameworks.

A summary of related pharmaceutical intermediates is presented below.

| Intermediate Class | Starting Material Example | Target Application Area | Citation |

| Hydantoins | 3,5-Dichloroaniline | Neurological Disorders (NMDA receptor ligands) | ttuhsc.edu |

| Pyrazole Carboxamides | (3,5-Dichlorophenyl)hydrazine | Antimicrobial, Antiviral, Anti-tumor | bibliomed.org |

| Beta-Adrenergic Antagonists | (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol | Cardiovascular Diseases | smolecule.comsmolecule.com |

| Aminoethanols | 1-(4'-amino-3',5'-dichlorophenyl) aminoketones | Animal Growth Promoters | google.com |

This table presents examples of pharmaceutical intermediates containing the 3,5-dichlorophenyl moiety, for which this compound can be a potential precursor.

The 3,5-dichlorophenyl group is a key structural feature in a number of agricultural fungicides. nih.gov Compounds such as N-(3,5-dichlorophenyl)succinimide (NDPS) and the fungicide Iprodione, which contains a 3-(3,5-dichlorophenyl)hydantoin moiety, demonstrate the importance of this chemical scaffold in crop protection. nih.govprepchem.com

Research has shown that the nephrotoxicity of some of these fungicides is critically dependent on the structure of the attached imide ring, highlighting the importance of the 3,5-dichlorophenyl group for its primary fungicidal activity. nih.gov The synthesis of these agrochemicals often involves intermediates like 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione (a hydantoin (B18101) derivative). nih.gov The preparation of such hydantoins can be achieved through methods like the Bucherer–Bergs synthesis or by the cyclization of ureidoacetic acids, which are typically derived from 3,5-dichloroaniline. prepchem.commdpi.com The fungicidal activity of N-acetonylbenzamide derivatives, such as (S)-N-(3-chloro-ethyl-1-methyl-2-oxopropyl)-3,5-dichloro-4-methylbenzamide, further illustrates the utility of the dichlorophenyl structure in agrochemistry. researchgate.net

While direct synthetic routes starting from this compound are not explicitly detailed in the surveyed literature, its role as a stable precursor to the essential 3,5-dichlorophenyl core makes it a highly relevant intermediate in the agrochemical industry.

Below is a table of representative agrochemical compounds featuring the 3,5-dichlorophenyl structure.

| Agrochemical Compound/Intermediate | Chemical Class | Primary Application | Citation |

| N-(3,5-Dichlorophenyl)succinimide (NDPS) | Succinimide Fungicide | Fungicide | nih.gov |

| 3-(3,5-Dichlorophenyl)-2,4-imidazolidinedione (DCPI) | Hydantoin | Fungicide Intermediate | nih.gov |

| 3-(3,5-Dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT) | Thiazolidinedione | Fungicide Intermediate | nih.gov |

| 3-(3,5-Dichlorophenyl)-hydantoin | Hydantoin | Fungicide (e.g., Iprodione) Precursor | prepchem.com |

This table showcases agrochemical compounds and intermediates that contain the 3,5-dichlorophenyl moiety, indicating the potential role of this compound as a precursor.

Precursor to Pharmaceutical Intermediates

Role in the Development of New Reagents and Catalysts

Based on the available research, there is no significant information to suggest that this compound or its direct derivatives are utilized as core components in the development of new reagents or catalysts. The literature consistently positions the compound as a substrate for various catalytic reactions or as a building block in synthesis, rather than as a part of a catalytic system itself. sfu.carsc.org

Contribution to Novel Material Synthesis and Chemical Engineering Processes

The unique electronic and structural properties conferred by the 3,5-dichlorophenyl group have been exploited in the synthesis of novel functional materials. One notable example is the creation of polymer-based chemosensors.

Researchers have synthesized Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinyl-imidazolium chloride) by quaternizing poly-(1-vinylimidazole) with an alkylating agent containing the 3,5-dichlorophenyl moiety and an anthracene (B1667546) fluorophore. rsc.org This specialized polymer acts as a chemosensor for acetate (B1210297) anions (AcO⁻), causing a distinct color change in its DMSO solution from pale yellow to bright orange upon detection. rsc.org Polymer-based sensors offer advantages such as enhanced emission signals and increased recognition efficiency, and their development is crucial for applications in environmental monitoring and medical diagnostics. rsc.org

Additionally, pyrazole derivatives, which can be synthesized from 3,5-dichlorophenyl precursors, are noted for their potential use as monomers or additives in polymer chemistry to improve the thermal stability and mechanical properties of polymers. The stable, halogenated aromatic structure of this compound makes it a valuable starting material for creating these and other advanced materials.

常见问题

Basic: What are the common synthetic routes for preparing 1-(3,5-Dichlorophenyl)ethanol?

This compound is typically synthesized via reduction of its corresponding ketone precursor, such as 1-(3,5-Dichlorophenyl)ethanone, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Alternative methods involve Friedel-Crafts alkylation of 1,3,5-trichlorobenzene with ethylene oxide derivatives, followed by purification via column chromatography. For advanced derivatives, hydrazine-based cyclization reactions (e.g., with 3,5-dichlorophenylhydrazine hydrochloride) are employed to form pyrazoline intermediates .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for determining the precise atomic arrangement and intermolecular interactions. For example, studies on analogous compounds like 1-(4-Amino-3,5-dichlorophenyl)ethanol confirm the planar geometry of the aromatic ring and hydrogen-bonding networks stabilizing the crystal lattice . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation.

Basic: What physicochemical properties influence the reactivity of this compound?

The electron-withdrawing effect of the chlorine atoms at the 3- and 5-positions on the phenyl ring reduces electron density, enhancing resistance to electrophilic substitution. The hydroxyl group enables hydrogen bonding and nucleophilic reactions, such as esterification or etherification. Solubility in polar solvents (e.g., methanol) is moderate, while halogenated solvents (e.g., dichloromethane) improve dissolution for reactions .

Advanced: How does the positioning of chlorine atoms impact biological activity in derivatives?

The 3,5-dichloro substitution pattern enhances lipophilicity and membrane permeability, improving interactions with hydrophobic biological targets. For instance, fluorinated derivatives like 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol exhibit altered pharmacokinetic profiles due to increased metabolic stability from C-F bonds . Pyrazoline-based analogs demonstrate activity against neurotransmitter receptors, suggesting potential CNS applications .

Advanced: What analytical methods are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is optimal for separation and quantification. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while LC-MS/MS provides sensitivity for trace analysis in biological matrices. Reference standards are critical for calibration, as highlighted in environmental and analytical certification protocols .

Advanced: What are the key derivatives of this compound, and how are they applied in research?

Common derivatives include:

- Fluorinated analogs : 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol (studied for enhanced metabolic stability) .

- Pyrazoline hybrids : Synthesized via hydrazine cyclization for neuropharmacological screening .

- Thioethanol derivatives : Explored for unique reactivity in sulfur-containing bioactive molecules .

These derivatives are pivotal in drug discovery, agrochemical development, and materials science.

Advanced: What is the proposed mechanism of action for this compound derivatives in biological systems?

Derivatives like 1-(3,5-Dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide interact with enzymes or receptors through halogen bonding and hydrophobic effects. Computational docking studies suggest affinity for serotonin and dopamine receptors, similar to piperazine-based CNS agents .

Advanced: How are computational methods used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). Molecular dynamics simulations model solvation effects and binding affinities, guiding synthetic prioritization. For example, studies on 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone correlate computed electrostatic potentials with experimental reactivity .

Advanced: What safety precautions are critical when handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin (Category 4 Acute Toxicity). Use fume hoods, nitrile gloves, and PPE. Spill management requires inert adsorbents (e.g., vermiculite) and disposal per hazardous waste guidelines. Structural analogs like 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone share similar hazards, necessitating rigorous MSDS compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。